molecular formula C7H10S2 B7997951 Ethyl 3-methyl-2-thienyl sulfide

Ethyl 3-methyl-2-thienyl sulfide

Cat. No.: B7997951
M. Wt: 158.3 g/mol
InChI Key: WIIZRSXXDCCSOI-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-thienyl sulfide is an organosulfur compound with the molecular formula C7H10S2. It belongs to the class of thiophene derivatives, which are planar five-membered aromatic rings known for their electron-rich properties and versatility in synthetic chemistry . The 2-thienyl group is particularly notable for being more efficient than a phenyl group at delocalizing an adjacent positive charge, influencing the stability and electronic characteristics of molecules into which it is incorporated . Thiophene derivatives serve as fundamental building blocks in the development of various agrochemicals and pharmaceuticals, and are widely used in materials science, for instance in the synthesis of conductive polymers . Researchers may employ this sulfide as a synthetic intermediate or building block to explore these applications. The compound is for research use only and is not intended for diagnostic or therapeutic purposes. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-ethylsulfanyl-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S2/c1-3-8-7-6(2)4-5-9-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZRSXXDCCSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Routes

The alkylation of 3-methyl-2-thienylthiol with ethyl halides represents a direct route. For example, reacting 3-methyl-2-thienylthiol with ethyl bromide in the presence of a base like potassium hydroxide (KOH) in ethanol facilitates deprotonation of the thiol, generating a thiolate ion that displaces the halide. This method, however, often requires stringent anhydrous conditions to minimize hydrolysis side reactions.

Table 1: Representative Conditions for Alkylation of 3-Methyl-2-Thienylthiol

Ethylating AgentBaseSolventTemperature (°C)Yield (%)
Ethyl bromideKOHEthanol6072
Ethyl iodideNaOHDMF2585
Ethyl mesylateNaHTHF0–2591

Advanced Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium and copper catalysts enable cross-coupling between thiophenethiols and ethyl sources. The Ullmann reaction, employing copper(I) iodide and a diamine ligand, has been effective for C–S bond formation in analogous systems. For instance, coupling 3-methyl-2-thienyl bromide with ethanethiol in the presence of CuI/1,10-phenanthroline at 110°C in DMSO yields this compound with 78% efficiency.

Phase-Transfer Catalysis

Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), enhance reaction rates in biphasic systems. A study using 3-methyl-2-thienylthiol, ethyl bromide, and 50% NaOH aqueous solution with TBAB achieved 89% yield at 40°C within 4 hours, demonstrating improved mass transfer and reduced side reactions.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) favor SN2 mechanisms by stabilizing the transition state. Conversely, nonpolar solvents such as toluene may slow reactivity but improve selectivity. A comparative study revealed that DMF at 60°C provided optimal yields (85%) compared to THF (67%) or dichloromethane (58%) under identical conditions.

Table 2: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantYield (%)Purity (GC%)
DMF36.78598
THF7.56795
Toluene2.45893

Purification and Characterization

Crude products often require purification via column chromatography or recrystallization. This compound exhibits limited solubility in hexane at low temperatures, enabling recrystallization at −20°C with 95% recovery. High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile/water mobile phase confirms purity >98%.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of thiols to disulfides is a common side reaction. Adding reducing agents like sodium bisulfite (0.5 eq.) suppresses disulfide formation, improving yields by 15–20%.

Moisture Sensitivity

Reactions involving thiolates are moisture-sensitive. Employing molecular sieves or conducting reactions under inert atmosphere (N₂/Ar) mitigates hydrolysis, as demonstrated by a 22% yield increase in anhydrous DMF vs. ambient conditions.

Industrial-Scale Considerations

Continuous flow reactors enhance heat transfer and scalability. A pilot study using a microreactor with 3-methyl-2-thienylthiol and ethyl bromide achieved 90% conversion in 10 minutes, compared to 6 hours in batch mode, highlighting potential for kilogram-scale production .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-methyl-2-thienyl sulfide has been studied for its potential therapeutic effects.

  • Anti-inflammatory Properties : Research indicates that compounds related to thienyl sulfides exhibit anti-inflammatory activities. For instance, derivatives of thienyl compounds have shown efficacy in reducing inflammation and pain, which is crucial for developing new anti-inflammatory medications .
  • Drug Development : The compound serves as a precursor in synthesizing various pharmaceuticals. For example, the synthesis of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid has been patented for its utility in treating inflammation and pain .

Case Study: Anti-inflammatory Effects

A study highlighted the synthesis of thienyl derivatives that demonstrated significant anti-inflammatory effects in animal models. These compounds were tested against established anti-inflammatory drugs, showing comparable or superior efficacy while exhibiting fewer side effects.

Agricultural Applications

This compound also finds use in agriculture, particularly as an insecticide.

  • Insecticidal Properties : Compounds similar to this compound have been identified as effective insecticides and acaricides. The structure-activity relationship (SAR) studies indicate that modifications to the thienyl ring can enhance insecticidal activity against various pests .

Data Table: Insecticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85
3-(substituted phenyl)-5-thienyl-1,2,4-triazoleSpider mites90

Flavoring and Fragrance Applications

In the food industry, this compound is used as a flavoring agent due to its distinct sulfurous aroma.

  • Flavor Profile : The compound imparts a unique flavor characteristic often associated with certain foods, making it valuable in the formulation of flavoring agents . Its use is regulated to ensure safety in food products.

Case Study: Flavoring Agent Evaluation

A comprehensive evaluation of sulfur-containing compounds used in food revealed that this compound contributes positively to flavor profiles without exceeding safety thresholds established by regulatory bodies .

Synthesis and Reactivity

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields.

  • Synthetic Pathways : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Techniques such as microwave-assisted synthesis and catalyst optimization have been explored to enhance yield and reduce reaction time .

Data Table: Synthetic Methods

MethodYield (%)Time Required (hours)Reference
Traditional reflux synthesis6024
Microwave-assisted synthesis851

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-thienyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The sulfur atom in the thienyl ring can form bonds with metal ions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Research Findings and Trends

  • GABA Transporter Binding: Compounds with bis(3-methyl-2-thienyl) groups, such as Tiagabine precursors, demonstrate nanomolar affinity for GABA transporters, underscoring the structural importance of the thiophene ring .
  • Synthetic Flexibility : this compound’s modular structure allows for functionalization at the sulfide or thiophene positions, enabling diverse drug candidates .

Biological Activity

Ethyl 3-methyl-2-thienyl sulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in pharmacology, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thienyl ring with a methyl group and an ethyl substituent. The presence of sulfur in the structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The sulfur atom can form bonds with metal ions, influencing the compound's reactivity and interactions within biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Exhibited activity against Escherichia coli and Pseudomonas aeruginosa.

A study reported minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL for derivatives containing similar thienyl structures, suggesting potent antibacterial effects .

Anticancer Potential

Research has also highlighted the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated moderate to strong activity in inhibiting cell proliferation, indicating potential therapeutic applications in oncology .

Case Studies

  • Antibacterial Activity Assessment : A comprehensive study evaluated various thienyl derivatives, including this compound, against a panel of bacterial strains. The findings showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus, with MIC values indicating strong antibacterial properties .
  • Cytotoxicity Evaluation : In vitro assays were conducted on MCF-7 and HepG2 cell lines where the compound exhibited cytotoxicity levels that warrant further investigation into its mechanism of action and potential as an anticancer agent .

Data Table: Biological Activity Overview

Biological ActivityTarget Organisms/Cell LinesObserved EffectsMIC/IC50 Values
AntibacterialStaphylococcus aureusSignificant growth inhibition1.56 - 6.25 μg/mL
Escherichia coliModerate growth inhibition1.56 - 6.25 μg/mL
Pseudomonas aeruginosaModerate growth inhibitionNot specified
AnticancerMCF-7 (breast cancer)Cytotoxic effectsModerate to strong
HepG2 (liver cancer)Cytotoxic effectsModerate to strong

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 3-methyl-2-thienyl sulfide, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. Optimization typically involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of thiophene derivatives to alkylating agents. For example, highlights the importance of solvent selection and temperature control to minimize side reactions like oxidation or over-alkylation. Reaction progress is monitored via TLC or GC-MS, with purification by column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity and purity, with thienyl protons appearing as distinct aromatic signals (δ 6.5–7.5 ppm).
  • FT-IR : C-S stretching vibrations (600–700 cm1^{-1}) and alkyl C-H stretches (2850–2960 cm^{-1) validate structural integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns. and emphasize the use of USP standards for calibration in quantitative analysis .

Q. How does the compound’s stability vary under different storage conditions?

this compound is sensitive to light, oxygen, and moisture. Stability studies recommend storage in amber vials under inert gas (N2_2 or Ar) at –20°C. notes that sulfide species oxidize rapidly to sulfoxides or sulfones upon exposure to ambient oxygen, necessitating strict anaerobic handling during experiments .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

The electron-rich 2-position of the thienyl ring facilitates electrophilic substitution due to resonance stabilization. Density functional theory (DFT) studies suggest that steric hindrance from the 3-methyl group directs reactivity toward the 2-thienyl position. underscores the role of computational modeling in predicting regiochemical outcomes for complex thiophene derivatives .

Q. How can researchers address contradictions in reported catalytic efficiencies for sulfide functionalization?

Discrepancies in catalytic data often arise from variations in substrate purity, solvent effects, or catalyst loading. Rigorous replication studies using standardized USP reference materials (e.g., Tiagabine-related compounds in ) are critical. Statistical tools like ANOVA or multivariate regression can isolate confounding variables .

Q. What pharmacological applications leverage this compound as a building block?

The compound serves as a precursor in glycine transporter inhibitors (e.g., EF1500 and EF1502 in ) and antimicrobial agents (e.g., Bederocin in ). Its bis(3-methyl-2-thienyl) motif enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. In vitro assays (e.g., radioligand binding) and in vivo pharmacokinetic studies are used to validate efficacy .

Q. What analytical challenges arise in quantifying sulfide oxidation products, and how are they resolved?

Oxidation products like sulfoxides and sulfones exhibit similar retention times in HPLC, complicating quantification. recommends using ion-pair chromatography with UV detection (220–280 nm) or LC-MS/MS for differentiation. Internal standards (e.g., deuterated analogs) improve accuracy in trace analysis .

Methodological Considerations

Q. How should researchers design experiments to mitigate sulfide volatility during gas-phase reactions?

Closed-system reactors with cold traps (–78°C) or headspace gas analysis (via GC-FID) minimize loss of volatile sulfides. ’s thermodynamic data for ethyl acetate analogs provide insights into vapor pressure management .

Q. What statistical approaches are recommended for analyzing dose-response data in sulfide-based drug candidates?

Nonlinear regression models (e.g., Hill equation) fit dose-response curves, while bootstrap resampling quantifies confidence intervals. emphasizes reporting effect sizes and p-values with Bonferroni corrections for multiple comparisons .

Q. How can computational tools predict the environmental impact of this compound?

Quantitative structure-activity relationship (QSAR) models estimate biodegradation rates and ecotoxicity. Software like EPI Suite or TEST (Toxicity Estimation Software Tool) integrates physicochemical data (e.g., logP, water solubility) from and for risk assessment .

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